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Compound of Interest

Compound Name: Fmoc-D-HoPhe-OH

Cat. No.: B557666 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the theoretical properties of (2R)-2-

{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid, commonly known as Fmoc-

D-homophenylalanine. This non-canonical amino acid is a valuable building block in peptide

synthesis, offering unique structural characteristics for the development of novel peptide-based

therapeutics and research tools.

Physicochemical and Computational Properties
Fmoc-D-homophenylalanine is a white to off-white powder.[1] Its fundamental properties are

summarized in the table below, compiled from various chemical suppliers and databases.

These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for

understanding its behavior in different chemical environments.
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Property Value Source

Chemical Formula C₂₅H₂₃NO₄ [1][2][3][4]

Molecular Weight 401.45 g/mol [3][4][5]

CAS Number 135944-09-1 [1][2][3][4]

Appearance White to off-white powder [1]

Melting Point 139 - 146 °C [5]

Optical Rotation [α]D²⁰ = +8 ± 2° (c=1 in DMF) [5]

Purity ≥98.0% (HPLC) [4]

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

Dimethylformamide (DMF).

[1]

Storage 0 - 8 °C [5]

Computational Data
Computational analysis provides theoretical insights into the molecular properties of Fmoc-D-

homophenylalanine, which are useful in molecular modeling and drug design.

Parameter Value Source

Topological Polar Surface Area

(TPSA)
75.6 Å²

XLogP3-AA 5.6

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
4

Rotatable Bond Count 6

Complexity 566
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Spectroscopic Properties
While a comprehensive public database of interpreted spectra for Fmoc-D-homophenylalanine

is not readily available, the expected spectroscopic features can be inferred from the known

chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic

and aliphatic protons. Key expected signals include:

Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm corresponding to the protons

of the phenyl ring and the fluorenyl group.

Fmoc Group Protons: Characteristic signals for the CH and CH₂ groups of the

fluorenylmethoxycarbonyl moiety.

Alpha-Proton: A multiplet corresponding to the proton on the alpha-carbon of the amino acid.

Beta and Gamma-Protons: Multiplets for the protons on the beta and gamma carbons of the

homophenylalanine side chain.

Amide Proton: A signal for the NH proton of the carbamate linkage.

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the 25

carbon atoms in the molecule. Distinctive signals would be observed for the carbonyl carbons

of the carboxyl group and the Fmoc protecting group, the aromatic carbons of the phenyl and

fluorenyl groups, and the aliphatic carbons of the amino acid backbone and side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Fmoc-D-homophenylalanine would exhibit characteristic absorption

bands for its functional groups:

N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretching: Bands in the 2850-3100 cm⁻¹ region for aliphatic and aromatic C-H bonds.
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C=O Stretching: Strong absorption bands around 1720 cm⁻¹ and 1690 cm⁻¹ for the carbonyl

groups of the carboxylic acid and the Fmoc group, respectively.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ range due to the aromatic rings.

C-N Stretching: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular weight of Fmoc-D-

homophenylalanine with high accuracy. The fragmentation pattern in tandem MS (MS/MS)

would be expected to show characteristic losses of the Fmoc group, the carboxyl group, and

fragments from the homophenylalanine side chain.

Experimental Protocols
Synthesis of Fmoc-D-homophenylalanine
A general method for the Fmoc protection of an amino acid involves the reaction of the amino

acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

D-homophenylalanine

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide

(Fmoc-OSu)

Sodium bicarbonate or sodium carbonate

Dioxane or acetone

Water

Ethyl acetate

Hexane
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Hydrochloric acid (for acidification)

Procedure:

Dissolve D-homophenylalanine in an aqueous solution of sodium bicarbonate or sodium

carbonate.

Cool the solution in an ice bath.

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the cooled amino

acid solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is

complete (monitored by TLC).

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

Acidify the aqueous layer to a low pH (around 2) with hydrochloric acid to precipitate the

Fmoc-D-homophenylalanine.

Extract the product into an organic solvent such as ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the

solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexane) to yield pure Fmoc-D-homophenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-homophenylalanine is a key reagent in Fmoc-based SPPS. The following is a

generalized workflow for the incorporation of an Fmoc-D-homophenylalanine residue into a

growing peptide chain on a solid support.

Workflow for a Single Coupling Cycle:
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Resin with N-terminal Fmoc-protected peptide

Fmoc Deprotection
(20% Piperidine in DMF)

1.

Wash (DMF)

2.

Coupling
(Fmoc-D-homophenylalanine, Activator, Base in DMF)

3.

Wash (DMF)

4.

Proceed to next coupling cycle or final cleavage

5.

Click to download full resolution via product page

Fig. 1: Single coupling cycle in Fmoc-SPPS.

Detailed Steps:
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Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal

amide) with the preceding amino acid already attached and its N-terminal Fmoc group

removed.

Activation and Coupling:

Dissolve Fmoc-D-homophenylalanine in a suitable solvent, typically DMF.

Add an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM).

Add the activated amino acid solution to the resin and allow it to react for a specified time

(typically 1-2 hours) to form the peptide bond.

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess

reagents and byproducts.

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the

Fmoc protecting group from the newly added D-homophenylalanine residue, exposing the

free amine for the next coupling step.

Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc

adduct.

Repeat: Repeat the coupling and deprotection steps for subsequent amino acids in the

desired sequence.

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin

with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like

triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting

groups.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Applications in Drug Development and Research
The incorporation of D-homophenylalanine into peptides can significantly impact their biological

activity and metabolic stability. D-amino acids are generally more resistant to enzymatic
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degradation by proteases, which can lead to a longer in vivo half-life. The extended side chain

of homophenylalanine compared to phenylalanine can also alter the peptide's conformation

and binding affinity to its biological target.

Role in Neuroscience and Opioid Receptor Modulation
Peptides containing D-homophenylalanine have been investigated for their interaction with

opioid receptors. For instance, analogues of Dynorphin A, an endogenous opioid peptide, have

been synthesized with D-homophenylalanine to probe the structure-activity relationships at the

kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in

pain, mood, and addiction.

Kappa-Opioid Receptor Signaling Pathway:

The binding of a Dynorphin A analogue containing D-homophenylalanine to the KOR initiates a

downstream signaling cascade.
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Fig. 2: Kappa-Opioid Receptor Signaling Cascade.
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This pathway highlights the potential of D-homophenylalanine-containing peptides to modulate

key cellular processes, making them attractive candidates for the development of novel

analgesics, antidepressants, and anti-addiction therapies. The unique structural properties of

Fmoc-D-homophenylalanine provide a powerful tool for medicinal chemists to fine-tune the

pharmacological profile of peptide-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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